molecular formula C11H14O3 B113101 2-(3-Methoxypropoxy)benzaldehyde CAS No. 853643-70-6

2-(3-Methoxypropoxy)benzaldehyde

Cat. No. B113101
M. Wt: 194.23 g/mol
InChI Key: PNJHBPLCUDFAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .


Molecular Structure Analysis

The InChI code for “2-(3-Methoxypropoxy)benzaldehyde” is 1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(3-Methoxypropoxy)benzaldehyde” is a colorless liquid with a strong, sweet, and slightly floral smell. It has a boiling point of 106°C.

Scientific Research Applications

Enzyme Catalysis in Asymmetric Synthesis

Research by Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase. This process is significant for the synthesis of enantiomerically pure compounds, demonstrating the utility of enzymes in organic synthesis for creating complex molecules with high enantioselectivity Kühl et al., 2007.

Crystallography and Molecular Interactions

The crystal structure of 2-methoxy-benzaldehyde was studied by Ribeiro-Claro et al. (2002), revealing insights into intra- and intermolecular interactions, such as C–H···O hydrogen bonding. This type of analysis is crucial for understanding the physical properties of materials and the mechanisms of molecular recognition Ribeiro-Claro et al., 2002.

Spectroscopic Studies and Structural Analysis

Özay et al. (2013) synthesized and characterized a compound through various spectroscopic techniques and X-ray analysis. The structural elucidation of such compounds helps in the understanding of their chemical behavior and potential applications Özay et al., 2013.

Synthesis and Applications in Green Chemistry

Verdía et al. (2017) reported an undergraduate project focused on the synthesis of 3-(methoxycarbonyl)coumarin using an ionic liquid as a recyclable catalyst. This work highlights the application of green chemistry principles in synthesis, emphasizing the importance of environmentally benign solvents and catalysts Verdía et al., 2017.

Second Harmonic Generation (SHG) Applications

Singh et al. (2001) explored the growth of vanillin crystals for SHG applications in the ultra-violet and near-infrared wavelength regions. The study of organic materials for nonlinear optical applications is a vital area of research for developing new optical devices Singh et al., 2001.

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJHBPLCUDFAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropoxy)benzaldehyde

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-benzaldehyde (1.5 g, 12.16 mmol), potassium carbonate (8.4 g, 60.8 mmol) and toluene-4-sulfonic acid 3-methoxy-propyl ester (14.85 g, 60.8 mmol) in DMF (30 mL) is stirred at 50° C. for 3 h. The solvent is concentrated under reduced pressure, H2O is added, and the aqueous layer extracted twice with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 4/1 to 1/2) to afford the title compound together with 50% of remaining tosylate: MS 195.0 [M+H]. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 5.08 min. The mixture is further used as is in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.